molecular formula C27H37F3N2O4 B11069498 4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate CAS No. 889945-04-4

4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate

Cat. No.: B11069498
CAS No.: 889945-04-4
M. Wt: 510.6 g/mol
InChI Key: DPNLJMJQTMZLMB-UHFFFAOYSA-N
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Description

4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl group, an indole moiety, and a pentanoate ester, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate involves multiple steps, including the formation of the cyclohexyl and indole components, followed by their coupling and esterification. Common reagents used in these reactions include tert-butylcyclohexanol, methylindole, and pentanoic acid derivatives. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The indole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyclohexyl and pentanoate groups may also contribute to the compound’s overall activity by influencing its solubility, stability, and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate is unique due to its specific combination of functional groups and structural features

Biological Activity

4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound features a unique chemical structure that includes a cyclohexyl ring substituted with a tert-butyl group, along with an indole moiety. The molecular formula can be represented as C21H28F3N3O3C_{21}H_{28}F_3N_3O_3, and its molecular weight is approximately 433.46 g/mol.

PropertyValue
Molecular FormulaC21H28F3N3O3C_{21}H_{28}F_3N_3O_3
Molecular Weight433.46 g/mol
CAS Registry NumberNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclohexyl framework and subsequent functionalization to introduce the indole and oxopentanoate components. Detailed synthetic pathways have been documented in various studies, emphasizing the importance of reaction conditions and reagents used.

Antibacterial Activity

Research has indicated that derivatives of cyclohexyl compounds exhibit significant antibacterial properties. For instance, related compounds have shown bacteriostatic effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . These findings suggest that the structural features of 4-tert-butylcyclohexyl derivatives may contribute to their ability to inhibit bacterial growth.

Antifungal Properties

In addition to antibacterial activity, derivatives have also been tested for antifungal properties. Studies have reported moderate antifungal effects against various fungal strains, indicating potential applications in treating fungal infections .

Cytotoxicity and Anticancer Potential

Initial assessments of cytotoxicity against cancer cell lines have shown promising results, with certain derivatives exhibiting selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects .

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of related cyclohexyl compounds against E. coli, demonstrating notable inhibition zones in agar diffusion tests. The study concluded that modifications in the cyclohexyl structure could enhance antibacterial potency .
  • Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines revealed that specific derivatives of this compound induced apoptosis in cancer cells, suggesting a mechanism involving mitochondrial dysfunction .

Conclusion and Future Directions

The biological activity of this compound indicates its potential as a therapeutic agent against bacterial infections and possibly cancer. Further research is warranted to elucidate the mechanisms underlying its biological effects and to explore its efficacy in vivo.

Future studies should focus on:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with bacterial and cancer cell targets.
  • In Vivo Testing : Evaluating the safety and efficacy in animal models to assess therapeutic potential.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Properties

CAS No.

889945-04-4

Molecular Formula

C27H37F3N2O4

Molecular Weight

510.6 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) 5-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethylamino]-5-oxopentanoate

InChI

InChI=1S/C27H37F3N2O4/c1-17-21(22-16-20(36-27(28,29)30)12-13-23(22)32-17)14-15-31-24(33)6-5-7-25(34)35-19-10-8-18(9-11-19)26(2,3)4/h12-13,16,18-19,32H,5-11,14-15H2,1-4H3,(H,31,33)

InChI Key

DPNLJMJQTMZLMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)CCCC(=O)OC3CCC(CC3)C(C)(C)C

Origin of Product

United States

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